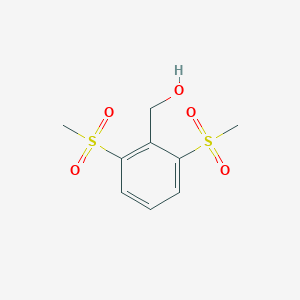
(2,6-Dimethanesulfonylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethanesulfonylphenyl)methanol is an organic compound with the molecular formula C9H12O5S2 It is characterized by the presence of two methanesulfonyl groups attached to a phenyl ring, with a methanol group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethanesulfonylphenyl)methanol typically involves the sulfonation of a phenylmethanol derivative. One common method includes the reaction of phenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methanesulfonyl groups at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dimethanesulfonylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl groups results in thiol derivatives.
- Substitution reactions produce various functionalized phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethanesulfonylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,6-Dimethanesulfonylphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenylmethanol: Lacks the methanesulfonyl groups, resulting in different reactivity and applications.
2,6-Dimethylphenol: Contains methyl groups instead of methanesulfonyl groups, leading to distinct chemical properties.
Methanesulfonylphenol: Similar structure but without the methanol group, affecting its solubility and reactivity.
Uniqueness: (2,6-Dimethanesulfonylphenyl)methanol is unique due to the presence of both methanesulfonyl and methanol groups, which confer specific reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H12O5S2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
[2,6-bis(methylsulfonyl)phenyl]methanol |
InChI |
InChI=1S/C9H12O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-5,10H,6H2,1-2H3 |
InChI-Schlüssel |
WLLFCRKGDHMDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


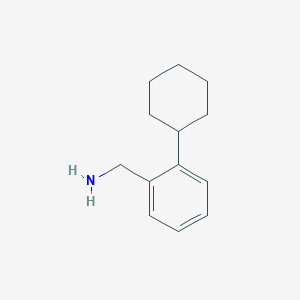
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)


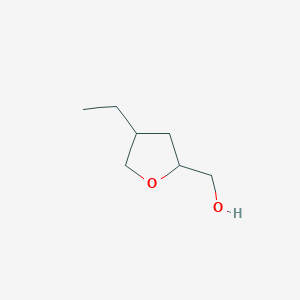

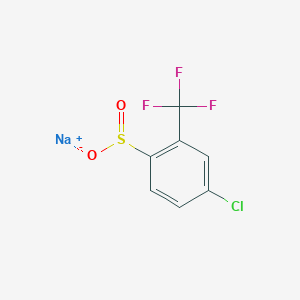
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

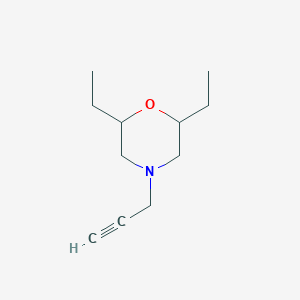

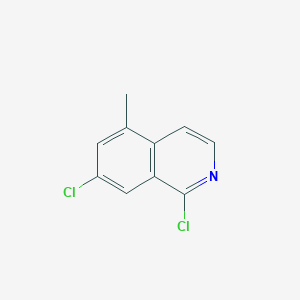
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
